Indirubin-3-methoxime
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Overview
Description
Indirubin-3-methoxime is a derivative of indirubin, a naturally occurring compound found in the indigo plant. Indirubin and its derivatives have been extensively studied for their biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties . This compound, in particular, has shown promising results in various scientific research applications due to its enhanced bioactivity and stability compared to its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indirubin-3-methoxime typically involves the reaction of indirubin with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours . The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Indirubin-3-methoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various oxime, amine, and substituted derivatives, each with distinct biological activities .
Scientific Research Applications
Mechanism of Action
Indirubin-3-methoxime exerts its effects primarily through the inhibition of cyclin-dependent kinases and glycogen synthase kinase-3. These enzymes play crucial roles in cell cycle regulation and apoptosis. By inhibiting these kinases, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . Additionally, it modulates the NF-κB signaling pathway, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Indirubin: The parent compound with similar biological activities but lower potency.
Indirubin-3’-monoxime: Another derivative with enhanced inhibitory activity towards cyclin-dependent kinases.
Indirubin-5-sulfonate: Known for its water solubility and potential therapeutic applications.
Uniqueness: Indirubin-3-methoxime stands out due to its improved stability and bioactivity compared to indirubin. Its ability to inhibit multiple kinases and modulate key signaling pathways makes it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C17H13N3O2 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol |
InChI |
InChI=1S/C17H13N3O2/c1-22-20-15-11-7-3-5-9-13(11)18-16(15)14-10-6-2-4-8-12(10)19-17(14)21/h2-9,19,21H,1H3/b20-15- |
InChI Key |
DLJNVUXERDSYFS-HKWRFOASSA-N |
Isomeric SMILES |
CO/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=CC=CC=C43)O |
Canonical SMILES |
CON=C1C2=CC=CC=C2N=C1C3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
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